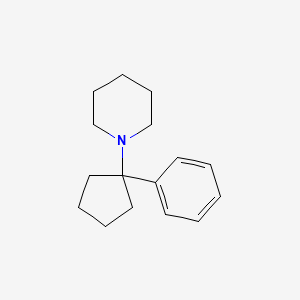

1-(1-Phenylcyclopentyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

23036-19-3 |

|---|---|

Molecular Formula |

C16H23N |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

1-(1-phenylcyclopentyl)piperidine |

InChI |

InChI=1S/C16H23N/c1-3-9-15(10-4-1)16(11-5-6-12-16)17-13-7-2-8-14-17/h1,3-4,9-10H,2,5-8,11-14H2 |

InChI Key |

KNZVHCGBSJFKIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2(CCCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Historical Context and Evolution of Research Interest in Arylcyclohexylamines

The journey into the complex world of arylcyclohexylamines began in the early 20th century, but it was the synthesis of phencyclidine (PCP) in 1956 by the pharmaceutical company Parke-Davis that truly ignited research interest in this class of compounds. Initially investigated as a promising anesthetic agent, PCP's unique dissociative properties set it apart from traditional anesthetics. However, its development for human use was ultimately halted due to the emergence of significant psychotomimetic side effects.

This initial exploration of PCP paved the way for the synthesis and investigation of a wide array of structural analogs in an effort to modulate its therapeutic and adverse effects. It was within this flurry of research activity at Parke-Davis that 1-(1-phenylcyclopentyl)piperidine, also known as Rolicyclidine (PCPy), was first synthesized in 1958. smolecule.com The primary goal of this research was to identify a compound with the potent anesthetic and analgesic properties of PCP but with a more favorable side effect profile.

The core structure of arylcyclohexylamines, featuring an aryl group and an amine function attached to a cyclohexane (B81311) ring, proved to be a versatile scaffold for chemical modification. Researchers systematically altered various components of the molecule, including the aryl and amine groups and the cycloalkyl ring, leading to the development of compounds such as ketamine, which found widespread use as a dissociative anesthetic with a shorter duration of action and less severe psychotomimetic effects than PCP. The study of these analogs, including this compound, has been instrumental in delineating the structural requirements for interaction with the N-methyl-D-aspartate (NMDA) receptor, the primary target of this drug class.

Significance of 1 1 Phenylcyclopentyl Piperidine As a Research Probe

The principal significance of 1-(1-phenylcyclopentyl)piperidine in the scientific community lies in its utility as a research probe to understand the pharmacology of the NMDA receptor and the broader mechanisms of dissociative anesthesia. As an analog of PCP, it allows for comparative studies that help to elucidate the impact of subtle structural modifications on receptor binding and functional activity.

NMDA Receptor Antagonism: Like other arylcyclohexylamines, this compound primarily functions as a non-competitive antagonist of the NMDA receptor. drugbank.comwikipedia.orgnih.gov This receptor is a crucial component of the central nervous system, playing a key role in synaptic plasticity, learning, and memory. By blocking the ion channel of the NMDA receptor, this compound and its congeners inhibit the flow of ions, leading to their characteristic dissociative and anesthetic effects. The study of how the cyclopentyl ring, in place of the cyclohexyl ring of PCP, influences the affinity and kinetics of this interaction provides valuable data for computational modeling and the design of novel NMDA receptor modulators.

Comparative Pharmacology: Research has indicated that this compound is slightly less potent than PCP and exhibits more pronounced sedative effects. wikipedia.orgiiab.me This differentiation is critical for understanding the structure-activity relationships within the arylcyclohexylamine class. By comparing the pharmacological profiles of these closely related compounds, researchers can infer which structural features contribute to specific effects, such as potency, duration of action, and the propensity to induce psychotomimetic versus sedative states.

Table 1: Comparative Properties of Phencyclidine (PCP) and this compound (PCPy)

| Property | Phencyclidine (PCP) | This compound (PCPy) |

| Chemical Structure | Phenyl ring and piperidine (B6355638) ring attached to a cyclohexane (B81311) ring | Phenyl ring and piperidine ring attached to a cyclopentyl ring |

| Primary Mechanism | Non-competitive NMDA receptor antagonist | Non-competitive NMDA receptor antagonist |

| Reported Potency | More potent | Slightly less potent than PCP wikipedia.orgiiab.me |

| Reported Effects | Dissociative, anesthetic, psychotomimetic | Dissociative, anesthetic, more sedative than PCP wikipedia.orgiiab.me |

Current State and Trajectories of Scientific Inquiry

Established Synthetic Routes to this compound and Related Piperidine (B6355638) Derivatives

The foundational methods for constructing the 1-arylcyclohexylamine scaffold, to which this compound belongs, have been well-documented. These classical approaches often involve the formation of a key carbon-carbon or carbon-nitrogen bond on a pre-existing carbocyclic or heterocyclic framework.

Classical Approaches in Arylcyclohexylamine Synthesis

The archetypal synthesis of arylcyclohexylamines, such as the closely related phencyclidine (1-(1-phenylcyclohexyl)piperidine), often commences with a cyclohexanone (B45756) derivative. ugent.be A common and historically significant method involves the reaction of a nitrile with a Grignard reagent. For instance, the synthesis of phencyclidine can be achieved by reacting 1-piperidinocyclohexanecarbonitrile (B162700) with phenylmagnesium bromide. tue.nl This reaction, known as the Bruylants reaction, involves the nucleophilic addition of the Grignard reagent to the nitrile, followed by the elimination of the cyanide group to form the desired tertiary amine. ugent.be

Analogously, the synthesis of this compound can be envisioned through a similar pathway, starting from cyclopentanone. The general scheme would involve the formation of 1-piperidinocyclopentanecarbonitrile, followed by the crucial Grignard reaction with phenylmagnesium bromide to install the phenyl group at the 1-position of the cyclopentyl ring.

Table 1: Classical Synthesis of Arylcyclohexylamines

| Starting Material | Reagents | Key Intermediate | Product | Reference(s) |

|---|---|---|---|---|

| Cyclohexanone | Piperidine, KCN | 1-Piperidinocyclohexanecarbonitrile | 1-(1-Phenylcyclohexyl)piperidine | ugent.betue.nl |

Another classical approach involves the reaction of an amine with a dihaloalkane. organic-chemistry.org For instance, 1-phenylpiperidine (B1584701) has been synthesized by reacting aniline (B41778) with 1,5-dibromopentane. orgsyn.org While this method is effective for N-arylation of piperidine, constructing the specific this compound structure would require a more complex, multi-step sequence.

Stereoselective and Enantioselective Synthetic Strategies

The development of stereoselective and enantioselective methods is crucial for accessing specific isomers of chiral piperidine derivatives, which can exhibit distinct biological activities. nih.govnih.gov While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for creating its substituted and potentially chiral analogues.

For related arylcyclohexylamines, such as methyl-substituted phencyclidine analogues, stereoselective syntheses have been developed to control the relative and absolute stereochemistry. nih.gov These methods often rely on chiral auxiliaries or catalysts to induce facial selectivity in key bond-forming reactions. For example, the synthesis of chiral piperidine alkaloids has been achieved using a phenylglycinol-derived lactam as a chiral auxiliary. nih.gov This approach allows for the stereocontrolled introduction of substituents onto the piperidine ring.

Enantioselective synthesis can also be achieved through the resolution of racemic mixtures using chiral resolving agents, such as d- and l-10-camphorsulfonic acid, which has been successfully applied to separate the enantiomers of trans-1-(1-phenyl-2-methylcyclohexyl)piperidine. nih.gov

Novel Synthetic Pathways and Catalyst Development in Piperidine Chemistry

Modern organic synthesis has witnessed the emergence of powerful catalytic methods that offer more efficient and selective routes to piperidine-containing molecules. These advanced strategies often involve transition metal catalysis, organocatalysis, and radical-mediated transformations.

Metal-Catalyzed and Organocatalytic Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocycles, including piperidines. mdpi.com Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds and can be applied to the synthesis of N-arylpiperidines. chemicalbook.com Gold-catalyzed cyclization of N-allenamides with alkene-tethered oxime ethers represents another innovative approach to constructing the piperidine ring. ajchem-a.com Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions have been employed for the enantioselective synthesis of 3-substituted piperidines from dihydropyridines and arylboronic acids. acs.org

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool for piperidine synthesis. nih.govacs.org For example, organocatalytic cascade reactions can lead to the formation of highly functionalized piperidines with excellent enantioselectivity. researchgate.net These reactions often proceed through a series of transformations, such as Michael additions followed by intramolecular cyclizations, all promoted by a single chiral catalyst. acs.org

Table 2: Modern Catalytic Approaches to Piperidine Synthesis

| Catalytic System | Reaction Type | Key Transformation | Reference(s) |

|---|---|---|---|

| Palladium(0) complexes | Buchwald-Hartwig Amination | C-N bond formation | chemicalbook.com |

| Gold(I) complexes | Annulation | Cyclization of N-allenamides | ajchem-a.com |

| Rhodium/Chiral Ligand | Asymmetric Reductive Heck | Enantioselective C-C bond formation | acs.org |

| Chiral Amines (e.g., Prolinol derivatives) | Organocatalytic Cascade | Michael addition/cyclization | acs.orgresearchgate.net |

Intramolecular Radical and C-H Amination/Cyclization Methods

Radical cyclizations offer a powerful means to construct cyclic systems, including piperidines. mdpi.com These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported as a novel approach to stereoselectively synthesize 2,4,5-trisubstituted piperidines. nih.govacs.org Cobalt-catalyzed radical cyclization of linear amino-aldehydes also provides an effective route to piperidine derivatives. mdpi.comnih.gov

Direct C-H amination or cyclization is an atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.com Intramolecular C-H amination can be achieved through various methods, including electrochemical activation or copper catalysis, to form the piperidine ring. nih.gov

Functionalization and Derivatization of the Piperidine Core

The functionalization of a pre-existing piperidine ring is a key strategy for accessing a diverse range of derivatives. researchgate.netnih.gov This can be achieved through various chemical transformations that target specific positions on the ring.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for the site-selective functionalization of the piperidine ring at the C2, C3, or C4 positions. nih.govresearchgate.net The selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net For instance, the use of different rhodium catalysts can direct the functionalization to either the C2 or C4 position. nih.gov

Another approach to functionalization involves the α-arylation of piperidines. This can be achieved through a sequence of lithiation followed by a Negishi cross-coupling reaction. researchgate.net More recently, photoredox catalysis has been employed for the α-amino C-H arylation of piperidines, providing a mild and efficient method for introducing aryl groups. nih.gov

Chemical Precursors and Intermediates in this compound Synthesis Research

The most prominent synthetic strategies involve the use of a nitrile intermediate, which is subsequently reacted with an organometallic reagent. designer-drug.comerowid.orgbbgate.com An alternative, though less common, approach utilizes an enamine intermediate. erowid.orgerowid.org

A primary route involves the reaction of key precursors to form an α-aminonitrile, specifically 1-piperidinocyclopentanecarbonitrile. This intermediate is typically synthesized from cyclopentanone , piperidine , and a cyanide salt such as potassium or sodium cyanide. bbgate.commdma.ch The reaction combines the ketone and the secondary amine with the cyanide ion to form the stable α-aminonitrile intermediate.

This nitrile-containing intermediate is crucial as the nitrile group serves as a leaving group in the subsequent step. designer-drug.comreddit.com The displacement of the nitrile is accomplished by a nucleophilic attack from a Grignard reagent, most commonly phenylmagnesium bromide . designer-drug.comerowid.org This reagent is itself prepared from bromobenzene and magnesium metal, typically in an ether solvent. mdma.ch The reaction of 1-piperidinocyclopentanecarbonitrile with phenylmagnesium bromide results in the formation of the final this compound structure.

An alternative pathway involves a different nitrile intermediate, 1-phenylcyclopentanecarbonitrile . chembk.comguidechem.com This intermediate is synthesized through the cyclization reaction of 1,4-dibromobutane and phenylacetonitrile (also known as benzyl (B1604629) cyanide). chembk.comchemicalbook.com In this synthetic design, the phenyl and cyclopentyl moieties are assembled first. The subsequent steps would then involve the transformation of the nitrile group and the addition of the piperidine ring to form the target compound.

The enamine route offers a cyanide-free alternative. In this method, cyclopentanone and piperidine are dehydrated to form the corresponding enamine, 1-(cyclopent-1-en-1-yl)piperidine. erowid.org This intermediate is then activated, often with an acid like p-toluenesulfonic acid, to form an iminium salt. erowid.org This salt is then susceptible to attack by phenylmagnesium bromide to yield this compound. erowid.org

The table below summarizes the principal chemical precursors and intermediates identified in the synthesis research of this compound and its close analogs.

Interactive Data Table: Precursors and Intermediates in this compound Synthesis

| Compound Name | Molecular Formula | Role in Synthesis | Synthetic Route |

| Cyclopentanone | C₅H₈O | Precursor | Nitrile & Enamine Routes |

| Piperidine | C₅H₁₁N | Precursor | Nitrile & Enamine Routes |

| Phenylmagnesium bromide | C₆H₅BrMg | Precursor (Reagent) | Nitrile & Enamine Routes |

| 1-Piperidinocyclopentanecarbonitrile | C₁₁H₁₈N₂ | Intermediate | Nitrile Route |

| 1-Phenylcyclopentanecarbonitrile | C₁₂H₁₃N | Intermediate | Alternative Nitrile Route |

| Phenylacetonitrile | C₈H₇N | Precursor | Alternative Nitrile Route |

| 1,4-Dibromobutane | C₄H₈Br₂ | Precursor | Alternative Nitrile Route |

| Bromobenzene | C₆H₅Br | Precursor | Grignard Reagent Prep |

| 1-(Cyclopent-1-en-1-yl)piperidine | C₁₀H₁₇N | Intermediate | Enamine Route |

Chromatographic Methodologies for Compound Analysis

Chromatographic techniques are essential for separating this compound from complex matrices, identifying impurities, and profiling metabolites.

High-Performance Liquid Chromatography (HPLC) in Research Settings

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of arylcycloalkylamines, especially for compounds that are thermally unstable or non-volatile. In research settings, Reverse-Phase HPLC (RP-HPLC) is commonly employed. This method allows for the separation of the parent compound from its metabolites and potential contaminants. A typical setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, often acidified with formic or phosphoric acid to ensure proper ionization and peak shape. nih.govrsc.org Detection is frequently achieved using a UV detector or, for greater specificity and sensitivity, a mass spectrometer (LC-MS). rsc.orgresearchgate.net

Table 1: Representative HPLC Parameters for Arylcycloalkylamine Analysis

| Parameter | Value | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Pinnacle DB C18) | marshall.edu |

| Mobile Phase | Acetonitrile and 0.1-2% Formic or Phosphoric Acid in Water | nih.govrsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | marshall.edupsu.edu |

| Detection | UV or Mass Spectrometry (MS) | rsc.orgresearchgate.net |

Gas Chromatography (GC) for Volatile Analytes

Gas Chromatography (GC) is a widely used and powerful technique for the analysis of volatile and thermally stable compounds like phencyclidine and its analogues. proquest.com The choice of capillary column is critical for achieving adequate separation. Studies have compared various stationary phases, such as the nonpolar HP-1 MS and the mid-polarity Rxi-624Sil MS. proquest.com Research indicates that an HP-1 MS column can provide superior resolution for PCP and its analogues. proquest.com However, a significant challenge in GC analysis is the potential for thermal degradation of certain analogues, which may lead to the formation of artifacts, such as the loss of the piperidine moiety. proquest.comnih.gov

Table 2: Comparison of GC Columns for Phencyclidine Analogue Analysis

| Parameter | System 1 | System 2 | System 3 | Source(s) |

|---|---|---|---|---|

| Column | Rxi-5Sil MS | HP-1 MS | Rxi-624Sil MS | proquest.com |

| Configuration | 30 m x 0.25 mm x 0.25 µm | 30 m x 0.25 mm x 0.25 µm | 30 m x 0.25 mm x 1.4 µm | proquest.com |

| Injection Volume | 1 µL | 1 µL | 1 µL | proquest.com |

| Split Ratio | 25:1 | 25:1 | 25:1 | proquest.com |

| Resolution | Baseline resolution not achieved | Best resolution | Co-elution observed | proquest.com |

Coupled Techniques: LC-MS and GC-MS in Metabolite and Impurity Profiling

The coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and specificity for identifying and quantifying the target compound, its metabolites, and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the identification and confirmation of PCP and its analogues in forensic laboratories. proquest.com Electron ionization (EI) mass spectra of these compounds show characteristic fragmentation patterns. proquest.com A common fragmentation involves the loss of the piperidine ring, leading to signature ions that aid in identification. chemrxiv.org The molecular ion is typically observed, and the fragmentation pattern, while often similar among analogues, possesses unique characteristics that allow for their distinction. proquest.com GC-MS has been instrumental in identifying various metabolites, including hydroxylated species and the amino acid metabolite 5-(N-(1'-phenylcyclohexyl)amino)pentanoic acid, from biological samples. oup.comnih.gov For certain hydroxylated metabolites, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide is performed prior to GC-MS analysis to increase volatility and improve chromatographic behavior. lookchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), offers significant advantages, including higher sensitivity and the ability to analyze thermally labile and polar metabolites without derivatization. rsc.org Validated LC-MS/MS methods can achieve lower limits of quantification (LLOQ) down to 1 ng/mL in biological matrices like blood and serum. nih.govmarshall.edu This technique is crucial for comprehensive metabolite profiling and for detecting trace levels of impurities. nih.govmedchemexpress.com

Table 3: Characteristic GC-MS Electron Ionization (EI) Fragments for Phencyclidine

| m/z (mass-to-charge ratio) | Putative Fragment Identity | Source(s) |

|---|---|---|

| 243 | Molecular Ion [M]⁺ | proquest.com |

| 242 | [M-H]⁺ | oup.com |

| 200 | [M-C₃H₇N]⁺ | oup.com |

| 186 | [M-C₄H₉N]⁺ | oup.com |

| 167 | Phenylcyclohexene fragment | proquest.com |

| 91 | Tropylium ion [C₇H₇]⁺ | chinayyhg.com |

| 84 | Piperidine radical cation | chemrxiv.org |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of phencyclidine, distinct signals corresponding to the protons of the phenyl ring, the cyclohexyl ring, and the piperidine ring are observed. chinayyhg.comnih.gov The aromatic protons typically appear as a multiplet in the downfield region (around 7.3-7.5 ppm). chinayyhg.com The aliphatic protons of the cyclohexyl and piperidine rings appear as complex multiplets in the upfield region (typically 1.0-3.0 ppm). chinayyhg.com

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum for phencyclidine hydrochloride shows characteristic shifts for the quaternary carbon attached to the phenyl and piperidine rings, as well as distinct signals for the carbons of the phenyl, cyclohexyl, and piperidine moieties. lookchem.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate proton and carbon signals, which is essential for definitive structural assignment. nih.gov

Table 4: Representative ¹H NMR Chemical Shifts for Phencyclidine (PCP)

| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Source(s) |

|---|---|---|---|

| Aromatic | ~7.3 (m) | Multiplet | chinayyhg.com |

| Piperidine (α to N) | ~2.5 (t) | Triplet | chinayyhg.com |

| Piperidine (β, γ to N) | ~1.6 (m) | Multiplet | chinayyhg.com |

| Cyclohexyl | 1.0 - 2.2 (m) | Multiplet | chinayyhg.com |

Table 5: Representative ¹³C NMR Chemical Shifts for Phencyclidine (PCP) Hydrochloride

| Carbon Environment | Chemical Shift (δ) ppm | Source(s) |

|---|---|---|

| Aromatic (Quaternary) | ~143.0 | lookchem.com |

| Aromatic (CH) | 126.0 - 128.0 | lookchem.com |

| Quaternary (C1) | ~71.0 | nih.gov |

| Piperidine (α to N) | ~50.0 | lookchem.com |

| Cyclohexyl | 22.0 - 38.0 | lookchem.com |

| Piperidine (β, γ to N) | 24.0 - 26.0 | lookchem.com |

Infrared (IR) and Raman Microspectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" that is highly specific to the compound's structure. These techniques are valuable for rapid identification and for distinguishing between closely related isomers. proquest.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. The IR spectrum of phencyclidine exhibits characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching from the phenyl ring, and C-N stretching from the piperidine ring. psu.edunih.gov

Raman spectroscopy measures the inelastic scattering of monochromatic light. It is complementary to IR spectroscopy and is particularly advantageous for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. albany.edu While standard Raman can identify bulk samples, Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for detecting trace amounts of substances like phencyclidine. researchgate.netnih.gov By adsorbing the analyte onto a metallic nanostructured surface (e.g., gold or silver), the Raman signal can be enhanced by many orders of magnitude, allowing for detection at parts-per-billion (ppb) concentrations. researchgate.netnih.gov

Table 6: Key Vibrational Spectroscopy Peaks for the Phencyclidine Structure

| Wavenumber (cm⁻¹) | Assignment | Technique | Source(s) |

|---|---|---|---|

| ~3050 | Aromatic C-H Stretch | IR / Raman | psu.edu |

| 2800 - 3000 | Aliphatic C-H Stretch | IR / Raman | psu.edu |

| ~1600, ~1450 | Aromatic C=C Stretch | IR / Raman | psu.edualbany.edu |

| ~1000 | Phenyl Ring Breathing | Raman | nikalyte.com |

| 700, 760 | C-H Out-of-plane bend (Monosubstituted benzene) | IR | psu.edu |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination and structural elucidation of chemical compounds. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within 0.001 atomic mass units. researchgate.net This precision allows for the determination of a compound's elemental composition from its exact mass, a critical step in identifying unknown substances and confirming the structure of synthesized molecules like this compound. researchgate.netresearchgate.net

In the context of research on arylcycloalkylamines, including analogs of phencyclidine (PCP), HRMS is indispensable for unambiguous characterization. nih.gov The high resolving power of HRMS analyzers, such as Time-of-Flight (TOF) and Orbitrap, enables the separation of ions with very similar nominal masses (isobaric interferences), ensuring that the measured mass corresponds to the analyte of interest. researchgate.netresearchgate.net This capability is crucial when analyzing samples from complex matrices or when trying to differentiate between isomers. nih.gov

The analytical workflow for this compound using HRMS involves introducing the sample into the instrument, often after separation by gas chromatography (GC) or liquid chromatography (LC), where it is ionized. The resulting ions are then guided to the mass analyzer, which measures their exact m/z values. The high-resolution mass spectrum provides the accurate mass of the molecular ion ([M+H]⁺), from which the elemental formula can be deduced.

Furthermore, HRMS instruments can perform tandem mass spectrometry (MS/MS), where the molecular ion is isolated, fragmented, and the exact masses of the resulting fragment ions are measured. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentations would be expected to occur at the bonds connecting the phenyl, cyclopentyl, and piperidine rings, leading to characteristic product ions. The precise masses of these fragments help to confirm the connectivity of the molecule's constituent parts.

Below is a table detailing the theoretical exact mass of the protonated molecular ion of this compound and potential major fragment ions that could be observed in an HRMS/MS experiment.

| Ion Description | Proposed Structure | Elemental Formula | Theoretical Exact Mass (m/z) |

| Protonated Molecular Ion | [C₁₆H₂₃N + H]⁺ | C₁₆H₂₄N⁺ | 230.1903 |

| Fragment 1 | Loss of piperidine | C₁₁H₁₃⁺ | 145.1012 |

| Fragment 2 | Phenylcyclopentyl cation | C₁₁H₁₃⁺ | 145.1012 |

| Fragment 3 | Piperidine ring | C₅H₁₀N⁺ | 84.0808 |

| Fragment 4 | Phenyl cation | C₆H₅⁺ | 77.0386 |

This interactive table provides theoretical data based on the chemical structure.

Chemometric and Data Processing Techniques in Analytical Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net In the analytical research of compounds like this compound, techniques such as chromatography and spectroscopy can generate vast and complex datasets. spectroscopyonline.com Chemometrics provides the tools to process, explore, and interpret this data, enhancing the quality and reliability of analytical findings. nih.govresearchgate.net The use of chemometrics is a growing trend in forensic chemistry and pharmaceutical analysis for applications like drug profiling, classification, and quality control. nih.govenfsi.eu

When multiple samples containing this compound are analyzed, for instance, to compare different synthesis batches or to profile illicit drug seizures, the resulting data (e.g., from GC-MS or LC-HRMS) can be compiled into a data matrix. Each row of the matrix can represent a sample, and each column can represent a variable, such as the retention time and abundance of a specific chemical component.

Exploratory Data Analysis Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in chemometrics. nih.govunibo.it PCA reduces the dimensionality of complex datasets while retaining the most important information. nih.gov It transforms the original, often correlated, variables into a new set of uncorrelated variables called principal components (PCs). unibo.it By plotting the scores of the first few PCs, which capture the majority of the variance in the data, underlying patterns, clusters, and outliers can be visualized. nih.gov In the analysis of this compound, PCA could be used to explore variations in impurity profiles between different batches, potentially linking them to a specific synthesis route or origin. nih.gov

Classification and Predictive Modeling Supervised chemometric methods are used when the goal is to build a predictive model based on samples belonging to predefined classes. Partial Least Squares Discriminant Analysis (PLS-DA) is a common supervised technique used for classification. unibo.it It is particularly useful when dealing with more variables than samples and when variables are highly correlated, as is often the case with spectral or chromatographic data. spectroscopyonline.com A PLS-DA model could be trained to differentiate between this compound and its structural isomers or other related designer drugs based on their analytical fingerprints. unibo.it

The following table provides a hypothetical example of a dataset that could be subjected to chemometric analysis. The data represents the relative abundance of three key ions for different samples, which are known to belong to one of two classes (e.g., Synthesis Batch A or B).

| Sample ID | Class | Relative Abundance (Ion 1) | Relative Abundance (Ion 2) | Relative Abundance (Ion 3) |

| S01 | A | 100 | 45 | 12 |

| S02 | A | 98 | 47 | 11 |

| S03 | A | 102 | 44 | 13 |

| S04 | B | 85 | 65 | 30 |

| S05 | B | 87 | 62 | 32 |

| S06 | B | 84 | 66 | 29 |

| S07 | A | 99 | 46 | 12 |

| S08 | B | 86 | 64 | 31 |

This interactive table illustrates the type of data used for chemometric analysis. Techniques like PCA and PLS-DA would process this data to visualize the separation between Class A and Class B.

By applying these advanced data processing techniques, researchers can move beyond simple compound identification and gain deeper insights into complex chemical systems, which is critical for both academic research and forensic applications. nih.govenfsi.eu

Pharmacological and Neuropharmacological Investigations Pre Clinical and in Vitro Studies

Receptor Binding Profiles and Kinetics

The primary mechanism of action for 1-(1-phenylcyclopentyl)piperidine involves its interaction with several key receptor systems in the brain. Its binding profile explains its characteristic dissociative, anesthetic, and hallucinogenic properties. drugbank.com

The principal pharmacological target of this compound is the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neurotransmission. drugbank.compsychonautwiki.org The compound functions as a non-competitive NMDA receptor antagonist, binding to a specific site located within the receptor's ion channel, commonly referred to as the "PCP binding site". nih.govwikipedia.org This binding action blocks the normal flow of ions through the channel, thereby inhibiting receptor activity. wikipedia.org The binding of PCP and its analogs to this site is enhanced by the presence of NMDA receptor agonists like L-glutamate, indicating that these drugs bind preferentially to the activated state of the receptor-channel complex. nih.gov

Studies comparing the potency of various arylcyclohexylamine derivatives have provided insight into the structure-activity relationships of this class. The potency of this compound is comparable to that of PCP. In one comparative study, the potency of PCP was set to a baseline of 1.00, and its pyrrolidine (B122466) analog (PCPy) was found to be 1.08 times more potent. nih.gov

| Compound | Abbreviation | Relative Potency (vs. PCP) |

|---|---|---|

| Phencyclidine | PCP | 1.00 nih.gov |

| Rolicyclidine | PCPy | 1.08 nih.gov |

| 1-(1-(2-thienyl)cyclohexyl)pyrrolidine | TCPY | 1.54 nih.gov |

| 1-Piperidinocyclohexanecarbonitrile (B162700) | PCC | 0.31 nih.gov |

| 1-Pyrrolidinocyclohexanecarbonitrile | PYCC | 0.22 nih.gov |

While the primary activity of this compound is at the NMDA receptor, it and related compounds exhibit affinities for other receptor types. Research indicates an inhibitory effect on the D(2) dopamine (B1211576) receptor, although specific binding affinity (Kᵢ) values are not well-documented. drugbank.com

Historically, compounds like PCP were studied for their interaction with sigma (σ) receptors. However, sigma receptors are no longer classified as opioid receptors but are considered a distinct class of proteins. painphysicianjournal.com The interaction of arylcyclohexylamines with these sites may contribute to their complex pharmacological effects.

In addition to direct receptor binding, this compound has been shown to modulate the activity of monoamine transporters. psychonautwiki.org While its parent compound, PCP, has a low affinity for directly binding to human monoamine transporters like the dopamine transporter (DAT), it is thought to inhibit monoamine reuptake through interactions with allosteric sites on these transporter proteins. wikipedia.org This indirect action leads to an increase in the extracellular concentration of neurotransmitters such as dopamine, contributing to the compound's stimulant properties. wikipedia.org

Mechanisms of Action at the Cellular and Molecular Level

The receptor binding profile of this compound translates into specific actions at the cellular and molecular level, primarily involving the modulation of ion channels and enzymatic processes.

The defining mechanism of action for this compound is the blockade of the ion channel associated with the NMDA receptor. numberanalytics.compageplace.de By binding within the pore of the channel, it physically obstructs the passage of cations like Calcium (Ca²⁺) and Sodium (Na⁺), preventing the depolarization of the neuron. wikipedia.orgnih.gov This blockade is voltage-dependent, meaning its effectiveness is influenced by the membrane potential of the cell. nih.gov

Studies on the broader class of arylcyclohexylamines have revealed another important site of action: potassium (K⁺) channels. nih.gov Behaviorally active derivatives of PCP, including the parent compound itself, have been shown to block K⁺ conductance. This action prolongs the duration of the action potential and can increase the release of neurotransmitters from synapses. This effect on K⁺ channels appears to be a key feature that distinguishes the behaviorally active compounds from inactive analogs. nih.gov

Research has demonstrated that heterocyclic analogues of phencyclidine can act as mechanism-based inhibitors of Cytochrome P-450 (CYP450) enzymes in the liver. nih.gov In studies using microsomes from phenobarbital-induced rabbit liver, compounds including the pyrrolidine analog of PCP (structurally related to the cyclopentyl variant) were shown to lower CYP450-dependent N-demethylation. This inhibition was dependent on the presence of NADPH and followed pseudo-first-order kinetics, indicating that the compound is metabolized into a reactive species that irreversibly binds to and inactivates the enzyme. nih.gov The relative rate of inactivation was found to be comparable between PCP and its pyrrolidine analog. nih.gov

There is no available research in the reviewed scientific literature describing the inhibition or activation of enzymes such as Trypsin or HIV-1 Reverse Transcriptase by this compound.

In Vitro Pharmacological Assays for Biological Activity Assessment

The initial characterization of a compound's pharmacological profile relies heavily on in vitro assays. These controlled laboratory experiments provide foundational data on how a substance interacts with specific biological targets, such as receptors and enzymes. For this compound, these assays have been crucial in identifying its primary mechanism of action.

Cell-Based Assays for Receptor Function and Signaling

Cell-based assays are instrumental in determining a compound's affinity and functional activity at various receptors. Research has consistently identified this compound as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. drugbank.comnih.gov This action is shared with its well-known structural analog, Phencyclidine (PCP). wikipedia.org

Studies utilizing radioligand binding assays have demonstrated the high affinity of PCPy for the PCP binding site within the NMDA receptor channel complex. nih.govbiomolther.org While specific Ki values for this compound are not consistently reported across a wide range of studies, its potency is often compared to that of PCP. Some research suggests that PCPy is approximately equipotent to PCP in its ability to produce discriminative stimuli in animal models, which is a behavioral measure highly correlated with receptor interaction.

Further investigation into its receptor binding profile indicates that like PCP, PCPy's interaction with the NMDA receptor is non-competitive. wikipedia.org This means it does not directly compete with the binding of the primary agonists, glutamate and glycine, but rather binds to a distinct site within the ion channel, effectively blocking ion flow.

It has also been noted that PCPy exhibits some activity at the dopamine D2 receptor, where it acts as an inhibitor. nih.gov However, its primary and most potent activity is at the NMDA receptor.

Interactive Data Table: In Vitro Receptor Binding Profile of this compound and Related Compounds

| Compound | Primary Target | Action | Notes |

| This compound (PCPy) | NMDA Receptor | Non-competitive Antagonist | Also shows inhibitory activity at the D2 dopamine receptor. drugbank.comnih.gov |

| Phencyclidine (PCP) | NMDA Receptor | Non-competitive Antagonist | Structurally similar to PCPy, with a well-documented profile. wikipedia.org |

Enzyme Activity Assays for Inhibitor/Activator Screening

A comprehensive understanding of a compound's pharmacological profile includes its potential to interact with various enzymes. However, based on currently available public scientific literature, there is a notable lack of specific data from enzyme activity assays for this compound. While its primary mechanism is receptor-mediated, the potential for off-target effects through enzyme inhibition or activation remains an area for future investigation. Standard enzymatic screening panels would be necessary to determine if PCPy interacts with key enzyme families such as cytochrome P450s, kinases, or proteases.

In Vivo Neurophysiological Effects in Animal Models (Research Focus)

In vivo studies in animal models are essential to understand how the in vitro activity of a compound translates to complex physiological and behavioral effects. For this compound, research has primarily focused on its neurophysiological and behavioral outcomes, often in comparison to PCP.

Investigation of Reflex Modulation (e.g., Bulbo-spinal and Spinal Reflexes)

The modulation of reflex pathways, including bulbo-spinal and spinal reflexes, provides insight into a compound's influence on the central nervous system's control of motor and sensory processing. The Hoffmann reflex (H-reflex), a monosynaptic reflex analogous to the spinal stretch reflex, is a common tool for assessing the excitability of spinal motor neurons and the integrity of reflex arcs. nih.govnih.gov

Assessment of Locomotor Activity in Controlled Research Environments

The assessment of locomotor activity is a fundamental component of behavioral pharmacology, providing a measure of a compound's stimulant or depressant effects. Studies on this compound have indicated that it produces stimulant effects in rats, similar to those of PCP.

Research on the closely related compound, PCP, has demonstrated clear dose-dependent effects on locomotor activity. Low to moderate doses of PCP typically induce hyperlocomotion, characterized by increased movement and exploration in an open field. nih.govsemanticscholar.org Higher doses can lead to a more complex behavioral pattern, including stereotyped behaviors and ataxia (impaired coordination), which can sometimes confound the measurement of pure locomotor activity. nih.gov

Automated monitoring systems have been employed to provide detailed quantitative analysis of locomotor behavior. nih.gov These systems can track parameters such as distance traveled, speed, and patterns of movement over extended periods. For PCP, such studies have revealed a rapid onset of hyperactivity following administration, which persists for a significant duration. nih.gov While direct, detailed locomotor activity data for this compound is not as extensively published, its reported stimulant effects suggest a similar profile to PCP. It is generally considered to be slightly less potent than PCP but with more pronounced sedative effects at higher doses, which would likely influence its locomotor profile. drugbank.com

Interactive Data Table: General Locomotor Effects of PCP Analogs in Rodents

| Compound | Effect on Locomotion | Dose Dependency | Notes |

| Phencyclidine (PCP) | Hyperactivity at low to moderate doses | Biphasic effects, with higher doses leading to ataxia and stereotypy that can reduce locomotion. nih.gov | Well-characterized stimulant effects. nih.govsemanticscholar.orgnih.gov |

| This compound (PCPy) | Stimulant effects | Expected to be similar to PCP, with a potentially greater sedative component at higher doses. drugbank.com | Reported to be slightly less potent than PCP. drugbank.com |

Metabolic Pathway Elucidation Pre Clinical and in Vitro Studies

In Vitro Metabolic Stability and Transformation in Liver Subcellular Fractions

In vitro models using liver subcellular fractions, such as microsomes and cytosol, are essential tools for studying drug metabolism. mercell.comspringernature.comnih.gov These systems allow researchers to investigate the intrinsic metabolic stability of a compound and identify the enzymes responsible for its breakdown.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I oxidative metabolism of many drugs. springernature.comnih.gov Studies using human liver microsomes have demonstrated that PCP is extensively metabolized, although significant inter-individual variability exists. nih.gov

The primary metabolism of PCP is mediated by CYP-monooxygenases, which catalyze the hydroxylation of the alicyclic (cyclopentyl and piperidine) rings. nih.govbohrium.com Research has identified several CYP isoforms that contribute to PCP metabolism. CYP3A has been shown to play a major role in the biotransformation of PCP in human liver microsomes. nih.gov The formation rates of key metabolites, cis- and trans-4-phenyl-4-(1-piperidinyl)cyclohexanol (c-PPC and t-PPC), correlate significantly with CYP3A activity. nih.gov Inhibition studies using the CYP3A inhibitor troleandomycin (B1681591) resulted in a dose-dependent and, at high doses, complete inhibition of the formation of these metabolites. nih.gov

Other CYP isoforms are also involved. The formation of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (B162773) (PCHP) has been correlated with both CYP3A and CYP1A activity, while another unidentified metabolite's formation correlated with CYP2A activity. nih.gov Furthermore, specific studies on CYP2B enzymes have revealed selective pathways for PCP metabolism. CYP2B6, in particular, is known to be inactivated by PCP in a mechanism-based manner. nih.govresearchgate.netresearchgate.net This inactivation involves the formation of reactive electrophilic intermediates that covalently bind to the enzyme. nih.govnih.govresearchgate.net For instance, CYP2B1 and CYP2B4 can form a 2,3-dihydropyridinium species, whereas CYP2B6 appears to favor a different pathway, forming a di-oxygenated iminium metabolite. nih.govresearchgate.net

| CYP Isoform | Role in PCP Metabolism | Key Metabolites Formed | Reference |

|---|---|---|---|

| CYP3A4 | Major contributor to overall metabolism; N-dealkylation. nih.govnih.gov | c-PPC, t-PPC, PCHP, Irreversibly bound metabolite. nih.gov | nih.gov |

| CYP1A | Contributes to the formation of PCHP. nih.gov | PCHP. nih.gov | nih.gov |

| CYP2A | Correlated with the formation of an unknown metabolite. nih.gov | Unknown metabolite. nih.gov | nih.gov |

| CYP2B1 / CYP2B4 | Formation of a reactive 2,3-dihydropyridinium species. nih.govresearchgate.net | 2,3-dihydropyridinium intermediate. nih.govresearchgate.net | nih.govresearchgate.net |

| CYP2B6 | Mechanism-based inactivation; forms a unique reactive intermediate. nih.govresearchgate.netresearchgate.net | Di-oxygenated iminium intermediate. nih.govresearchgate.net | nih.govresearchgate.net |

While CYP enzymes in the microsomes are dominant, other enzymes, some located in the cytosol, can also contribute to drug metabolism. evotec.comyoutube.com For PCP, the primary metabolic events are oxidative and occur in the microsomes. However, the subsequent conjugation reactions (Phase II metabolism) involve enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). droracle.aibohrium.com UGTs are primarily located in the endoplasmic reticulum alongside CYPs, while SULTs are typically cytosolic enzymes. evotec.comxenotech.com These enzymes act on the hydroxylated metabolites produced by the CYP system. droracle.ai There is less evidence for significant initial metabolism of PCP by cytosolic enzymes like aldehyde oxidase or monoamine oxidase, with the bulk of biotransformation initiated by the microsomal CYP system. researchgate.netevotec.com

Identification and Characterization of Major Metabolic Pathways

The metabolism of PCP proceeds through two main phases. Phase I involves oxidative transformations that introduce or expose functional groups, followed by Phase II, where these groups are conjugated with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

The principal Phase I metabolic route for PCP is oxidation, primarily through hydroxylation. nih.govbohrium.com This process is not random; specific carbon atoms on the cyclopentyl and piperidine (B6355638) rings are targeted by CYP enzymes.

Hydroxylation: This is the most significant oxidative pathway. nih.gov Hydroxylation can occur at multiple positions on both the cyclopentyl and piperidine rings, leading to a variety of monohydroxylated and dihydroxylated metabolites. nih.govbohrium.comnih.gov Aromatic hydroxylation of the phenyl ring is considered a minor or non-existent pathway. nih.govbohrium.com

Ring Opening: Hydroxylation at the carbon atom adjacent to the nitrogen in the piperidine ring (C2) forms an unstable carbinolamine. nih.govbohrium.com This intermediate can spontaneously open, leading to the formation of polar, open-ring compounds such as 5-(1-phenylcyclohexylamino)-valeric acid. nih.govbohrium.comnih.gov

Formation of Reactive Intermediates: As mentioned, the oxidation of PCP can generate highly reactive electrophilic metabolites. nih.govnih.gov These intermediates, such as iminium ions and epoxides, can covalently bind to cellular macromolecules, including the CYP enzymes themselves, leading to their inactivation. nih.govresearchgate.netresearchgate.net

Following Phase I oxidation, the newly formed hydroxyl groups on the PCP metabolites serve as handles for Phase II conjugation reactions. droracle.ai

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the hydroxylated metabolites. droracle.aibohrium.com This process, catalyzed by UGTs, significantly increases the water solubility of the metabolites, preparing them for urinary excretion. droracle.ai Both monohydroxylated and dihydroxy derivatives of PCP can undergo glucuronidation. nih.govdroracle.ai

Sulfation: Conjugation with sulfuric acid is another potential Phase II pathway for the hydroxylated metabolites, although glucuronidation is more commonly cited for PCP. droracle.aibohrium.com

Metabolite Profiling and Structural Identification in Research Matrices

The identification and structural elucidation of PCP metabolites have been accomplished through the analysis of various biological samples (in vitro microsomal incubations, urine) using advanced analytical techniques. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods used to separate, detect, and identify these compounds. nih.govoup.comnih.gov

In vitro studies with liver microsomes from various species, including humans, rats, and rabbits, have been crucial for identifying the primary products of oxidative metabolism. nih.govnih.govnih.govnih.gov These studies have consistently identified several key metabolites.

| Metabolite Name/Abbreviation | Full Chemical Name | Metabolic Pathway | Reference |

|---|---|---|---|

| PCHP | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | Hydroxylation of the piperidine ring | nih.govnih.gov |

| c-PPC / t-PPC | cis/trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol | Hydroxylation of the cyclohexane (B81311) ring (Note: This refers to the cyclohexyl analog, but similar hydroxylation occurs on the cyclopentyl ring of PCP) | nih.gov |

| PPC-3-OH | 1-Phenyl-1-(1-piperidinyl-3-ol)cyclohexane | Hydroxylation of the piperidine ring | nih.gov |

| PCAA | 5-(1-Phenylcyclohexylamino)-valeric acid | Piperidine ring opening following C-hydroxylation | nih.gov |

| Dihydroxy metabolites | Various dihydroxylated derivatives | Further hydroxylation of monohydroxylated metabolites | nih.govbohrium.com |

| Glucuronide conjugates | Metabolite-O-glucuronide | Glucuronidation of hydroxylated metabolites | droracle.aibohrium.com |

Note: Some studies cited use the common analog phencyclidine (1-(1-phenylcyclohexyl)piperidine) for metabolic investigation, and the pathways are considered analogous for this compound.

Cross-Species Metabolic Comparisons in Pre-clinical Research

The evaluation of a compound's metabolic fate in various species is a cornerstone of pre-clinical research, aiming to select appropriate animal models that can reliably predict human pharmacokinetics and toxicology. bioivt.comnih.gov Differences in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, can lead to significant qualitative and quantitative variations in metabolic profiles across species. nih.gov For this compound (PCP), in vitro and pre-clinical studies have revealed notable metabolic differences between commonly used laboratory animals and have provided insights into its biotransformation in humans.

Research using liver preparations has been instrumental in elucidating these inter-species variations. A key in vitro study compared the metabolism of PCP in liver homogenates from the rat, rabbit, cat, and monkey. nih.govtandfonline.com The findings indicated substantial differences in both the rate and the pathways of metabolism. The rabbit liver preparation was found to be the most active, metabolizing the compound much more rapidly than those from the rat, cat, or monkey. tandfonline.com After a 90-minute incubation, the rabbit preparation had consumed 100% of the initial PCP, compared to 23% by the rat, 19% by the monkey, and 12% by the cat. tandfonline.com

This comparative study identified several metabolites common to all four species, while also highlighting species-specific pathways. nih.govtandfonline.com The primary routes of metabolism involve oxidative hydroxylation and cleavage of the piperidine ring. tandfonline.comdroracle.ai

Metabolites Identified in In Vitro Liver Preparations of Various Species

This table summarizes the presence of key metabolites of this compound (PCP) identified in in vitro studies using liver preparations from different animal species. Data is compiled from Kammerer et al. (1984). nih.govtandfonline.com

| Metabolite | Rat | Rabbit | Cat | Monkey |

| 4-Phenyl-4-piperidinocyclohexanol | Found | Found | Found | Found |

| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | Found | Found | Found | Found |

| 4-(4'-Hydroxypiperidino)-4-phenylcyclohexanol | Found (trace) | Found | Not Detected | Not Detected |

| N-(5-Hydroxypentyl)-1-phenylcyclohexylamine | Found | Found | Found | Found |

| 5-(1-Phenylcyclohexylamino)-valeric acid | Found | Found | Found | Found |

While several oxidative metabolites were common across the tested species, only the rabbit liver preparation produced 4-(4'-hydroxypiperidino)-4-phenylcyclohexanol in amounts readily detectable by gas chromatography. nih.gov This indicates a qualitative difference in the metabolic capabilities of the rabbit compared to the other species.

Further research into PCP metabolism in human liver microsomes has identified that CYP3A is the major enzyme subfamily responsible for its biotransformation. nih.gov Studies have shown that at least five metabolites are formed in human liver microsomes: cis-4-phenyl-4-(1-piperidinyl)cyclohexanol (c-PPC), trans-4-phenyl-4-(1-piperidinyl)cyclohexanol (t-PPC), 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP), an unknown metabolite, and an irreversibly bound metabolite. nih.gov The formation of c-PPC, t-PPC, and the irreversibly bound metabolite showed a significant correlation with CYP3A activity. nih.gov This highlights the importance of selecting pre-clinical species that have a CYP3A profile comparable to humans for relevant toxicological studies. nih.gov

Intra-species differences have also been documented, particularly between sexes in rats. Studies conducted in Sprague-Dawley, Fischer 344, and Dark Agouti rats revealed a significant sexual dimorphism in PCP metabolism. nih.govdoi.org Liver microsomes from male rats demonstrated significantly higher formation rates for five major PCP metabolites compared to females of the same strains. nih.govdoi.org Furthermore, an irreversibly bound metabolite was formed at a high rate in males, while being virtually absent in females. doi.org This decreased metabolic capacity in female rats results in a longer elimination half-life of the parent compound. nih.gov

Comparison of PCP Metabolite Formation in Male vs. Female Rat Liver Microsomes

This table illustrates the significant differences in the rate of formation of various PCP metabolites between male and female rats across three different strains, indicating a strong sexual dimorphism in metabolic capacity. Data is based on findings from Gentry et al. (2000). nih.govdoi.org

| Rat Strain | Sex | Key Finding |

| Sprague-Dawley | Male | Significantly higher formation rates of five major metabolites compared to females. |

| Female | Significantly lower metabolic activity; essentially no formation of irreversibly bound metabolite. | |

| Fischer 344 | Male | Significantly higher formation rates of five major metabolites compared to females. |

| Female | Significantly lower metabolic activity; essentially no formation of irreversibly bound metabolite. | |

| Dark Agouti | Male | Significantly higher formation rates of five major metabolites compared to females. |

| Female | Significantly lower metabolic activity; essentially no formation of irreversibly bound metabolite. |

In addition to Phase I oxidative metabolism, Phase II conjugation reactions, such as glucuronidation, are critical for detoxification and excretion. droracle.ai Species differences in glucuronidation are well-documented for many compounds and can be either quantitative or qualitative. nih.govnih.gov For PCP, hydroxylated metabolites undergo glucuronidation to increase their water solubility, facilitating their removal from the body. droracle.aiwikipedia.org While specific comparative studies on PCP glucuronidation across multiple species are limited, the general principle holds that the efficiency and site of conjugation can vary, further complicating the extrapolation of metabolic data from animals to humans. nih.govnih.gov

Drug Discovery and Lead Optimization Research Utilizing the Piperidine Scaffold

Identification of 1-(1-Phenylcyclopentyl)piperidine or its Analogues as Research Leads

The identification of this compound and its chemical relatives as leads for research is rooted in the extensive study of its parent compound, Phencyclidine (PCP). wikipedia.org PCP, or 1-(1-phenylcyclohexyl)piperidine, has potent effects on the central nervous system, primarily through its interaction with the NMDA receptor. wikipedia.org The exploration of structural analogues of PCP was a logical step for researchers to understand the structure-activity relationships (SAR) governing its pharmacological effects and to potentially discover new compounds with more desirable therapeutic profiles. nih.govresearchgate.net

An array of PCP derivatives were synthesized and evaluated to probe the importance of each part of its structure: the phenyl group, the cycloalkyl ring, and the piperidine (B6355638) moiety. researchgate.netgrantome.com A key area of investigation was the size of the cycloalkyl ring. nih.gov In a systematic study, analogues with cycloalkyl rings varying from three to eight carbons were synthesized and assessed in both in vitro binding assays and in vivo behavioral assays to determine their PCP-like activity. nih.gov This research demonstrated that while the cyclohexyl ring of PCP provided optimal activity, analogues with slightly smaller or larger rings, such as the cyclopentyl derivative, retained significant, albeit altered, biological activity. nih.gov

The importance of the cycloalkyl ring was highlighted by the finding that as the ring size decreased from the six carbons of PCP's cyclohexane (B81311), the PCP-like activity also declined. nih.gov This systematic evaluation identified compounds like this compound as important research tools for mapping the structural requirements of the PCP binding site.

| Compound Name | Cycloalkyl Ring | Ring Size | Relative In Vitro Binding Activity | In Vivo PCP-like Effects |

|---|---|---|---|---|

| 1-(1-Phenylcyclopropyl)piperidine | Cyclopropane | 3 | Low | Low |

| 1-(1-Phenylcyclobutyl)piperidine | Cyclobutane | 4 | Moderate | Moderate |

| This compound | Cyclopentane | 5 | High | Present |

| Phencyclidine (PCP) | Cyclohexane | 6 | Very High | Potent |

| 1-(1-Phenylcycloheptyl)piperidine | Cycloheptane | 7 | High | Reduced |

| 1-(1-Phenylcyclooctyl)piperidine | Cyclooctane | 8 | Potent | None Observed |

Medicinal Chemistry Strategies for Scaffold Elaboration and Property Optimization

A primary goal of medicinal chemistry is to increase a compound's affinity for its intended target while minimizing its interaction with other targets, thereby improving selectivity and reducing potential side effects. For PCP analogues, research has focused on modifying the core structure to achieve selectivity for different receptors, such as the sigma-1 receptor, which is also recognized by PCP. nih.gov

One successful strategy has been the synthesis of rigid analogues. By creating a more constrained molecular structure, researchers can fix the orientation of key pharmacophoric elements, such as the phenyl ring and the nitrogen atom of the piperidine. nih.gov This approach led to the discovery of analogues with high affinity and selectivity for the sigma-1 receptor over the PCP receptor of the NMDA channel. These selective ligands are valuable tools for studying the function of sigma-1 receptors. nih.gov

Another key strategy involves substitutions on the aromatic ring or the piperidine itself. For example, studies on related PCP analogues have shown that adding a methoxy (B1213986) group at the 3-position of the phenyl ring can increase binding affinity at NMDA receptors by as much as 20 times compared to a substitution at the 4-position. youtube.com Similarly, the stereochemistry of the piperidine ring is crucial. Introducing chiral centers can significantly enhance biological activity and selectivity. researchgate.net In other chemical series, the position of substituents on the piperidine ring has a dramatic effect on potency; for instance, in a series of HIV-1 protease inhibitors, 3-substituted piperidine derivatives were found to be over 50-fold more potent than their 1- or 4-substituted counterparts. nih.gov

| Compound | PCP Receptor Affinity (Ki, nM) | σ1 Receptor Affinity (Ki, nM) | Selectivity Ratio (PCP/σ1) |

|---|---|---|---|

| 1-piperidinobenzobicyclo[2.2.2]octene | >10,000 | 27.2 | 368 |

| 1-piperidinobenzobicyclo[2.2.1]heptene | >10,000 | 34.1 | 293 |

| 1-piperidino-7,8-benzobicyclo[4.2.0]octene | 706 | 54.3 | 13 |

A significant hurdle in drug development is ensuring a compound is not metabolized and cleared from the body too quickly. The piperidine scaffold, while often favorable, can be a site of metabolic modification. grantome.com Research into the metabolism of PCP has shown that the piperidine ring is a primary site of oxidative metabolism. grantome.com Understanding these metabolic pathways is the first step toward designing more stable compounds.

Medicinal chemists use several strategies to block or slow down metabolism. One approach is "scaffold hopping," where a part of the molecule known to be metabolically labile is replaced with a different chemical group. For example, in a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine (B1678402) ring with a piperidine ring resulted in analogues with significantly improved metabolic stability in rat liver microsome assays. nih.gov

Another strategy is to introduce chemical groups that sterically hinder the site of metabolism. For instance, replacing an alkyl group attached to the piperidine nitrogen with a cyclopropyl (B3062369) group has been shown to reduce metabolic N-dealkylation. researchgate.net However, improving metabolic stability is not always straightforward. Studies on other complex molecules have shown that even with targeted modifications, extensive oxidative metabolism can occur across multiple sites on the molecule, making it challenging to achieve a metabolically stable compound through simple structural changes. nih.gov

| Original Scaffold | Modified Scaffold | Effect on Metabolic Stability | Reference Compound Class |

|---|---|---|---|

| Piperazine | Piperidine | Improved stability in rat liver microsomes | Atypical Dopamine Transporter (DAT) Inhibitors nih.gov |

| Piperazine | Homopiperazine | No significant improvement | Atypical Dopamine Transporter (DAT) Inhibitors nih.gov |

High-Throughput Screening (HTS) and Hit-to-Lead Research Efforts

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. The piperidine scaffold is a common feature in the chemical libraries used for HTS due to its favorable properties and synthetic accessibility. researchgate.net

HTS campaigns have successfully identified piperidine-containing compounds as starting points for drug discovery programs. For example, HTS led to the identification of 1-(piperidin-4-yl)-1H-imidazo[4,5-c]quinoline as a hit for inhibiting the MEK1/2 enzymes, which are involved in cancer. researchgate.net Subsequent optimization of this hit, focusing on modifications to the piperidine ring, led to a compound with significantly improved potency. researchgate.net In another instance, HTS and high-content screening identified a piperidine-containing compound as a novel inducer of cellular senescence with potential as an anti-melanoma agent. researchgate.net

More recently, fragment-based drug discovery (FBDD) has emerged as a powerful complementary approach. FBDD screens smaller, less complex molecules ("fragments") for weak binding to a target. The piperidine ring is an ideal core for creating libraries of three-dimensional (3D) fragments, which offer better exploration of the shapes of protein binding pockets compared to the flat molecules that have historically dominated screening collections. rsc.org Virtual libraries based on substituted piperidines have been shown to possess excellent 3D character and properties suitable for FBDD campaigns. rsc.org

Target Prediction and Deconvolution through Computational Methods

Computational chemistry and bioinformatics are indispensable tools for predicting the biological targets of a novel compound and for understanding, or "deconvoluting," the reasons for its activity. nih.govresearchgate.net For a compound like this compound, whose activity might be promiscuous, computational methods can help identify its most likely protein interaction partners.

There are two main classes of computational approaches for target prediction. Ligand-based methods work on the principle of chemical similarity: a compound is predicted to bind to the same targets as other known compounds with similar structures. nih.gov Target-based methods, such as molecular docking, use the 3D structure of a potential protein target to predict how well the compound might fit and bind within its active site. nih.govresearchgate.net This was used, for example, to rationalize the binding affinities of rigid PCP analogues to a pharmacophore model of the sigma-1 receptor. nih.gov

More advanced, data-driven methods are also being developed. One novel approach uses large databases of gene expression data, such as the NIH Library of Integrated Cellular Signatures (LINCS). nih.govresearchgate.net The underlying hypothesis is that the gene expression "signature" of a cell treated with a drug will be similar or opposite to the signature of a cell where the drug's target has been knocked down or over-expressed. researchgate.net These methods have shown success in predicting targets for both approved drugs and new chemical entities, offering a powerful way to generate hypotheses about a compound's mechanism of action that can then be tested experimentally. nih.govresearchgate.net Online prediction servers also exist that can forecast a wide spectrum of biological activities for a given chemical structure based on statistical analysis of known compound-target relationships. youtube.com

Future Directions and Emerging Research Avenues for 1 1 Phenylcyclopentyl Piperidine

Exploration of Uncharted Pharmacological Targets and Mechanisms

While the interaction of PCPy with the NMDA receptor is well-documented, emerging research suggests a more complex pharmacological profile, opening doors to the exploration of previously uncharted targets.

Dopamine (B1211576) and Sigma Receptors: Beyond the glutamatergic system, evidence points towards the involvement of other neurotransmitter systems. For instance, the parent compound of PCPy, phencyclidine (PCP), has been shown to interact with dopamine D2 receptors. nih.gov Specifically, studies have indicated that PCP and related compounds act as potent partial agonists at the high-affinity state of the dopamine D2 receptor (D2High). nih.govwikipedia.org This interaction may contribute to the psychotomimetic effects of these compounds. wikipedia.org Further investigation into the affinity and functional activity of PCPy at various dopamine receptor subtypes is a promising area of research.

Additionally, sigma (σ) receptors, particularly the sigma-1 and sigma-2 subtypes, have been identified as potential targets for arylcyclohexylamines. wikipedia.orgnih.gov These receptors are involved in a wide range of cellular functions and have been implicated in various neurological and psychiatric disorders. nih.gov The analog N-[1-(2-benzo(b)thiophenyl) cyclohexyl]piperidine (BTCP), which has a low affinity for PCP receptors but is a potent dopamine uptake inhibitor, has been shown to produce cocaine-like behavioral effects, suggesting a role for dopamine systems that may be distinct from NMDA receptor antagonism. nih.gov Exploring the binding profile and functional activity of PCPy and its novel analogs at sigma receptors could reveal new therapeutic applications, potentially in neuroprotection or the treatment of neuropsychiatric conditions. nih.gov

Potential Pharmacological Targets for 1-(1-Phenylcyclopentyl)piperidine and Analogs

| Target Receptor | Potential Effect | Research Focus |

| Dopamine D2 Receptor | Modulation of dopaminergic neurotransmission, potential contribution to psychotomimetic effects. | Investigating the binding affinity and functional agonism/antagonism of PCPy and its analogs. |

| Sigma-1 Receptor | Neuroprotection, modulation of cellular signaling. | Screening PCPy derivatives for high-affinity binding and functional activity. |

| Sigma-2 Receptor | Implicated in cancer cell proliferation and other cellular processes. | Exploring the potential for PCPy analogs in oncology and other therapeutic areas. |

Development of Advanced Synthetic Methodologies for Analog Generation

The generation of novel PCPy analogs with improved pharmacological profiles necessitates the development and application of advanced synthetic methodologies. Traditional synthetic routes can be built upon by leveraging modern techniques to create a diverse chemical library for screening.

Modern Synthetic Approaches: Recent advancements in organic synthesis offer powerful tools for the efficient and stereoselective synthesis of complex piperidine (B6355638) and spirocyclic structures, which form the core of PCPy. These methods include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful method for C-H functionalization and the formation of C-C bonds under mild conditions. nih.govnih.govacs.orgrsc.org This technology could be applied to the late-stage modification of the PCPy scaffold, allowing for the introduction of diverse functional groups to probe structure-activity relationships. For instance, photoredox-mediated epimerization can be used to access different stereoisomers of substituted piperidines, which may exhibit distinct pharmacological properties. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and the ability to perform multi-step reactions in a streamlined fashion. mdpi.comdurham.ac.ukmdpi.comnih.gov This methodology is particularly well-suited for the synthesis of active pharmaceutical ingredients and could be employed to generate a library of PCPy analogs for high-throughput screening.

Catalytic Methods for Spirocycle Synthesis: The spirocyclic core of PCPy presents a unique synthetic challenge. Modern catalytic methods, including those utilizing transition metals like palladium and rhodium, as well as organocatalysis, provide efficient routes to spirocyclic compounds. rsc.orgacs.orgacs.orgnih.govrsc.org These methods can offer high levels of stereocontrol, which is crucial for developing compounds with specific biological activities.

Advanced Synthetic Methods for PCPy Analog Generation

| Methodology | Application | Potential Advantages |

| Photocatalysis | Late-stage functionalization, stereoselective synthesis. | Mild reaction conditions, high functional group tolerance. |

| Flow Chemistry | Library synthesis, process optimization. | Enhanced safety, scalability, and automation. |

| Catalytic Spirocyclization | Construction of the core spirocyclic scaffold. | High efficiency, stereocontrol. |

Integration of Omics Technologies in Pharmacological Research

The comprehensive, system-wide analysis offered by "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful approach to understanding the multifaceted effects of PCPy. nih.gov While specific omics studies on PCPy are yet to be extensively reported, research on related NMDA receptor antagonists provides a clear roadmap for future investigations.

Future Omics Research Directions:

Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications in response to PCPy administration. This could reveal novel signaling pathways and cellular processes affected by the compound, beyond its primary target. For example, proteomic analysis of models with altered NMDA receptor function has identified changes in proteins involved in synaptic plasticity and neuronal function. researchgate.net

Metabolomics: Metabolomic profiling can provide a snapshot of the metabolic changes induced by PCPy. nih.govpsu.edu Studies on other dissociative anesthetics like ketamine have revealed alterations in glycolysis, the citric acid cycle, and amino acid metabolism. nih.gov Applying similar techniques to PCPy could uncover unique metabolic signatures and potential biomarkers of its activity.

Transcriptomics: Analyzing changes in gene expression through transcriptomics can provide insights into the cellular response to PCPy at the genetic level. nih.gov This could help to identify genes and pathways that are upregulated or downregulated, offering clues to its broader biological effects and potential long-term consequences.

Advanced Computational Chemistry Applications in Drug Discovery and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular interactions and guide the design of novel compounds with desired properties.

In Silico Approaches for PCPy Analog Design:

Virtual Screening: Large chemical libraries can be computationally screened to identify new molecules that are likely to bind to specific targets of interest, such as the NMDA receptor, dopamine receptors, or sigma receptors. nih.govscispace.comfrontiersin.orgnih.govyoutube.com This approach can significantly accelerate the discovery of novel PCPy analogs with potentially improved therapeutic profiles.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between PCPy or its analogs and their target receptors at an atomic level. This can help to understand the structural basis of their binding and functional activity, and to predict how modifications to the molecule might affect these interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of PCPy analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Role in Understanding Complex Biological Systems and Signaling Pathways

Beyond its potential as a therapeutic agent, PCPy and its analogs serve as valuable research tools for dissecting the complexities of the central nervous system.

PCPy as a Research Probe:

Modeling Neuropsychiatric Disorders: The ability of PCP and related compounds to induce symptoms that mimic schizophrenia in humans has led to their widespread use in animal models of the disorder. nih.govresearchgate.netnih.gov These models are crucial for studying the underlying neurobiology of schizophrenia and for testing the efficacy of novel antipsychotic drugs. PCPy, with its distinct pharmacological profile, can contribute to refining these models and providing a deeper understanding of the role of the glutamatergic system in psychosis.

Investigating Synaptic Plasticity: The NMDA receptor plays a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.orgnih.govnih.gov By modulating NMDA receptor function, PCPy can be used as a tool to investigate the molecular mechanisms of synaptic plasticity and how they are altered in disease states.

Elucidating Neurotransmitter Interactions: The finding that PCPy and its relatives interact with multiple neurotransmitter systems, including the glutamatergic and dopaminergic systems, makes them useful probes for studying the intricate interplay between these systems in the brain. nih.gov Understanding these interactions is fundamental to comprehending normal brain function and the pathophysiology of numerous neurological and psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-Phenylcyclopentyl)piperidine, and what analytical techniques are used to confirm its purity?